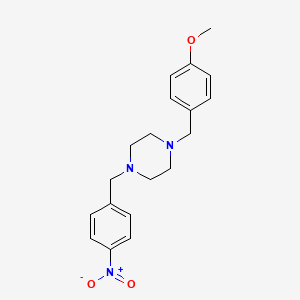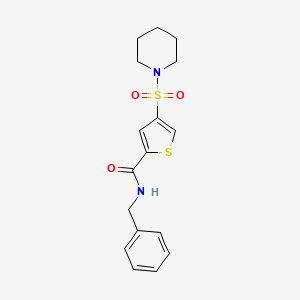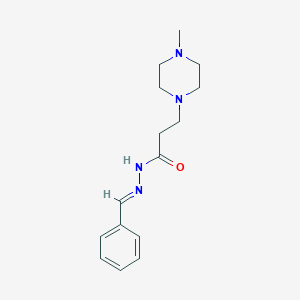
4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related coumarin derivatives often involves reactions like O-acylation. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate can be achieved in high yield through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base like triethylamine at room temperature (Becerra, Portilla, & Castillo, 2021). This method provides a straightforward approach to synthesizing coumarin-benzoate derivatives, indicating potential pathways for the synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate.
Molecular Structure Analysis
The molecular structure of coumarin derivatives reveals significant insights into their chemical behavior and potential applications. X-ray crystallography studies, such as those on related compounds, offer detailed information on molecular geometry, confirming the presence of characteristic functional groups and structural motifs essential for their biological activity. For example, analysis of the crystal structure of related chromen compounds highlights the importance of intramolecular hydrogen bonding and π-π stacking interactions, which could influence the molecular stability and reactivity of 4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
Coumarin derivatives participate in a variety of chemical reactions, contributing to their versatility in synthetic applications. The reactivity of such compounds can be manipulated through functional group transformations, enabling the synthesis of a wide range of products with potential biological activities. For instance, the Vilsmeier-Haack reaction, Claisen-Schmidt reaction, and metal-catalyzed transformations are pivotal in generating coumarin-based heterocycles with antimicrobial properties (Pervaram, Ashok, Reddy, Sarasija, & Rao, 2018). These reactions underscore the chemical versatility of coumarin derivatives, including 4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate.
Physical Properties Analysis
The physical properties of coumarin derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of specific functional groups. For instance, the crystalline structure of similar compounds provides insights into their stability and interaction potential, which is essential for designing materials with desired physical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Properties Analysis
The chemical properties of 4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and susceptibility to oxidation or reduction, are foundational for understanding its behavior in various chemical environments. Studies on related compounds provide a basis for predicting the reactivity patterns of this molecule, highlighting the role of the coumarin core and benzoate moiety in determining its chemical properties and potential as a precursor in organic synthesis (Evecen & Tanak, 2019).
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, coumarin derivatives have been widely used due to their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
Safety and Hazards
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c1-10-7-16(19)22-15-9-13(5-6-14(10)15)21-17(20)11-3-2-4-12(18)8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXADCOLCKVCBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)
![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)
![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5513890.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B5513893.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)
![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)